Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate
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Overview
Description
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted imidazole with a methoxycarbonylating agent in the presence of a base. The reaction conditions often include refluxing in an organic solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3-methoxy-3-oxopropyl)-2-furoate: Similar structure but with a furan ring instead of an imidazole ring.
Methyl 5-methyl-4-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}furan-3-carboxylate: Contains a furan ring and a hydrazone group.
Uniqueness
Methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-2,3-dihydro-1h-imidazole-4-carboxylate is unique due to its imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6333-19-3 |
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Molecular Formula |
C9H12N2O5 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
methyl 5-(3-methoxy-3-oxopropyl)-2-oxo-1,3-dihydroimidazole-4-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-15-6(12)4-3-5-7(8(13)16-2)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,14) |
InChI Key |
VALGHEDNXDBWCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(NC(=O)N1)C(=O)OC |
Origin of Product |
United States |
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